(4aS,8aS)-decahydro-1,5-naphthyridine

Description

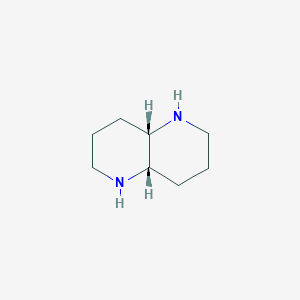

Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPDLNSKAAOHTF-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCCN2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H](CCCN2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286721 | |

| Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219522-28-8 | |

| Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219522-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Characterization and Isomerism of Decahydro 1,5 Naphthyridines

Defining the (4aS,8aS) Configuration within the Naphthyridine Framework

The designation (4aS,8aS) specifies the absolute configuration of a particular stereoisomer of decahydro-1,5-naphthyridine (B2828593) according to the Cahn-Ingold-Prelog (CIP) priority rules. In this nomenclature:

4a and 8a refer to the two bridgehead carbon atoms where the two rings are fused. These are chiral centers.

S stands for Sinister (Latin for "left"). It describes the spatial arrangement of the substituents around each chiral center. To determine the configuration, the four groups attached to the chiral carbon are ranked by atomic number. The molecule is then oriented so that the lowest-priority group (typically a hydrogen atom) points away from the viewer. If the sequence from the highest to the third-highest priority group proceeds in a counter-clockwise direction, the configuration is assigned as 'S'.

For (4aS,8aS)-decahydro-1,5-naphthyridine, both the 4a and the 8a bridgehead carbons possess the 'S' configuration. This precise notation unambiguously defines one of the possible stereoisomers of the parent compound.

Diastereomeric Relationships: cis- and trans-Decahydro-1,5-Naphthyridine Systems

The fusion of the two rings in the decahydro-1,5-naphthyridine system can result in two primary diastereomeric forms: cis and trans. This isomerism is determined by the relative orientation of the hydrogen atoms on the bridgehead carbons (4a and 8a).

cis-Decahydro-1,5-naphthyridine : In the cis isomer, the two bridgehead hydrogen atoms are located on the same side of the plane of the bicyclic system. This arrangement results in a bent, V-shaped molecule. The (4aS,8aS) configuration is a cis-isomer.

trans-Decahydro-1,5-naphthyridine : In the trans isomer, the two bridgehead hydrogen atoms are on opposite sides of the molecular plane. This leads to a more linear and rigid structure.

These two diastereomers are geometrically distinct, which results in different physical and chemical properties, including polarity, stability, and reactivity. They cannot be interconverted without breaking and reforming chemical bonds. Synthetic strategies often target the selective formation of one diastereomer over the other. For instance, certain cycloaddition reactions are known to produce racemic mixtures of cis isomers mdpi.comnih.gov.

| Configuration | Isomer Type | Relationship to (4aS,8aS) |

|---|---|---|

| (4aS,8aS) | cis | Reference Compound |

| (4aR,8aR) | cis | Enantiomer |

| (4aS,8aR) | trans | Diastereomer |

| (4aR,8aS) | trans | Diastereomer |

Enantiomeric Considerations and Chiral Purity in this compound Derivatives

Since this compound is a chiral molecule, it has a non-superimposable mirror image, its enantiomer.

Enantiomer : The enantiomer of this compound is (4aR,8aR)-decahydro-1,5-naphthyridine. These two molecules are mirror images of each other and have identical physical properties (e.g., melting point, boiling point) in a non-chiral environment, but they rotate plane-polarized light in equal but opposite directions.

Racemic Mixture : A 1:1 mixture of the (4aS,8aS) and (4aR,8aR) enantiomers is called a racemic mixture. This mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out.

Chiral Purity : Achieving high chiral purity, or enantiomeric excess, is critical, particularly in medicinal chemistry, as different enantiomers of a compound can exhibit vastly different biological activities. The preparation of enantiomerically pure compounds is a significant goal in synthetic chemistry clockss.org. This often requires either asymmetric synthesis, which directly produces one enantiomer in excess, or the resolution of a racemic mixture.

Stereochemical Control in Synthesis and Reaction Mechanisms

Controlling the stereochemical outcome of a reaction is a central theme in the synthesis of decahydro-1,5-naphthyridine derivatives. Several strategies are employed to selectively produce the desired stereoisomer, such as the (4aS,8aS) configuration.

Catalytic Hydrogenation : The reduction of unsaturated naphthyridine precursors is a common method to form the saturated decahydro system. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For example, in the synthesis of related structures, catalytic hydrogenation of a cyanoethylhexahydrobenzo[a]quinolizine intermediate using 5% Rhodium-on-Alumina (Rh-Al2O3) as a catalyst afforded the desired cis-anti product in 61% yield, demonstrating the stereoselectivity of this method clockss.org. The use of a different catalyst, such as 5% Rhodium-on-Carbon (Rh-C), can also yield the desired cis product in similar proportions clockss.org.

Cycloaddition Reactions : Reactions like the Diels-Alder reaction can be used to construct the bicyclic framework. These reactions are often stereospecific, with the stereochemistry of the reactants dictating the stereochemistry of the product. Aza-Diels-Alder reactions between imines derived from 3-aminopyridines and olefins have been used to synthesize tetrahydro-1,5-naphthyridines, which can be further reduced. These cycloadditions often proceed through endo transition states to selectively afford cis isomers mdpi.com.

Resolution of Intermediates : When a synthetic route produces a racemic mixture, a common strategy to obtain an enantiomerically pure compound is resolution. This involves reacting the racemic intermediate with a chiral resolving agent to form two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. After separation, the pure enantiomer can be recovered. This technique has been successfully applied in the synthesis of enantiomerically pure decahydro-isoquino-naphthyridines, a related class of compounds clockss.org.

| Method | Description | Typical Outcome | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Reduction of an unsaturated precursor using a metal catalyst (e.g., Rh-Al2O3, Rh-C). | Often yields specific diastereomers, such as the cis-fused product. | clockss.org |

| Diels-Alder Reaction | A [4+2] cycloaddition to form the bicyclic ring system. | Can selectively produce cis-isomers, often as a racemic mixture. | mdpi.comnih.gov |

| Chiral Resolution | Separation of enantiomers from a racemic mixture via formation of diastereomeric salts. | Separation of individual enantiomers to achieve high chiral purity. | clockss.org |

Advanced Synthetic Methodologies for 4as,8as Decahydro 1,5 Naphthyridine and Analogous Scaffolds

Catalytic Hydrogenation and Reduction Strategies for Naphthyridine Precursors to Decahydro Forms

The most direct route to the decahydro-1,5-naphthyridine (B2828593) core is the complete saturation of the aromatic 1,5-naphthyridine (B1222797) precursor. This transformation is typically achieved through catalytic hydrogenation or chemical reduction, which can proceed in stages, often yielding tetrahydro-1,5-naphthyridine intermediates before full reduction.

Catalytic hydrogenation over platinum or palladium catalysts is a common and effective method. For instance, the reduction of 1,5-naphthyridine using platinum oxide (PtO₂) as a catalyst in an acidic solution yields a separable mixture of cis- and trans-decahydro-1,5-naphthyridine. The cis-isomer corresponds to the (4aS,8aS) configuration. nih.gov In contrast, catalytic reduction with palladium on charcoal (Pd/C) in ethanol (B145695) tends to be less exhaustive, yielding the corresponding 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120). nih.gov Complete reduction to the decahydro form often requires more forcing conditions or more active catalysts.

Chemical reduction offers an alternative to catalytic methods. The use of sodium metal in boiling ethanol has been successfully employed to prepare decahydro-1,5-naphthyridines from their aromatic precursors. This method also typically results in a mixture of stereoisomers that require subsequent separation.

| Precursor | Reagents and Conditions | Product(s) | Key Findings |

|---|---|---|---|

| 1,5-Naphthyridine | H₂, Platinum Oxide (PtO₂), Acidic Solution | cis- and trans-Decahydro-1,5-naphthyridine | Yields a separable mixture of stereoisomers. |

| 1,5-Naphthyridine | H₂, Palladium on Charcoal (Pd/C), Ethanol | 1,2,3,4-Tetrahydro-1,5-naphthyridine | Partial reduction is favored under these conditions. |

| 1,5-Naphthyridine | Sodium (Na), Ethanol | Decahydro-1,5-naphthyridine | Classical chemical reduction method. |

| Substituted 1,5-Naphthyridines | H₂, Chiral Ruthenium Catalysts | Chiral cis-Decahydro-1,5-naphthyridines | Enantioselective; provides direct access to chiral products. researchgate.net |

Stereoselective Synthesis of (4aS,8aS)-Decahydro-1,5-Naphthyridine Structures

Achieving stereocontrol to selectively produce the (4aS,8aS) isomer, also known as 1,5-diaza-cis-decalin, is a significant synthetic challenge. nih.gov While classical reduction methods often yield diastereomeric mixtures requiring separation, modern asymmetric catalysis provides a more direct approach.

The most significant advance in this area is the asymmetric hydrogenation (AH) of substituted 1,5-naphthyridine precursors. Research has demonstrated that chiral cationic ruthenium diamine complexes can effectively catalyze the hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines. researchgate.net This methodology provides direct access to chiral 1,5-diaza-cis-decalins with high enantioselectivity. researchgate.net The specific chirality of the catalyst dictates the stereochemical outcome, allowing for the targeted synthesis of the desired (4aS,8aS) enantiomer.

In the absence of direct asymmetric methods, the synthesis relies on the separation of the cis and trans diastereomers obtained from non-selective reductions. Chromatographic techniques are typically employed to isolate the desired (4aS,8aS)-cis isomer from the mixture.

Intramolecular Cyclization Reactions for the Formation of Decahydro-1,5-Naphthyridine Rings

The formation of the bicyclic decahydro-1,5-naphthyridine ring system is fundamentally a process of constructing two fused piperidine (B6355638) rings. researchgate.net While direct cyclization to the saturated system is uncommon, intramolecular reactions are crucial for synthesizing the aromatic or partially saturated naphthyridine precursors, which are then reduced as described in section 3.1.

Key cyclization strategies for forming the 1,5-naphthyridine core include:

Skraup-Doebner-von Miller Reaction: A classical method involving the reaction of a 3-aminopyridine (B143674) derivative with α,β-unsaturated aldehydes or ketones (or their precursors like glycerol) under acidic conditions. nih.govmdpi.com This builds the second pyridine (B92270) ring onto the first.

Gould-Jacobs Reaction: This involves the condensation of a 3-aminopyridine with a derivative of ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxy-1,5-naphthyridine derivative. nih.govresearchgate.net

Friedländer Annulation: This involves the condensation of a 3-amino-2-formylpyridine (or related ketone) with a compound containing an activated methylene (B1212753) group (e.g., ethyl acetoacetate) to form the second ring.

More contemporary methods, such as intramolecular hetero-Diels-Alder reactions, have been used to synthesize complex, fused tetrahydro-1,5-naphthyridine systems. For example, functionalized aldimines derived from 3-aminopyridine can undergo intramolecular [4+2] cycloaddition to generate polycyclic tetrahydro nih.govresearchgate.netnaphthyridine derivatives with high stereoselectivity. nih.gov These intermediates are then poised for reduction to the corresponding decahydro structures.

Multi-Component Reactions and Annulation Approaches Leading to Complex Decahydro-1,5-Naphthyridine Systems

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. mdpi.comnih.gov While examples leading directly to the decahydro-1,5-naphthyridine core are not widely reported, MCRs are instrumental in synthesizing highly functionalized precursors.

The Povarov reaction, a formal aza-Diels-Alder cycloaddition, is a notable example. nih.govnih.gov A three-component Povarov reaction between an aniline (B41778) (or aminopyridine), an aldehyde, and an activated alkene can generate complex tetrahydroquinoline or tetrahydro-1,5-naphthyridine scaffolds in a regio- and stereoselective manner. mdpi.comresearchgate.net For instance, the reaction of 3-aminopyridine, an aldehyde, and a dienophile can be used to construct substituted tetrahydro-1,5-naphthyridines. nih.govmdpi.com These products serve as advanced precursors that, upon reduction, would yield complex decahydro-1,5-naphthyridine systems.

Similarly, annulation strategies, where a new ring is formed onto an existing one, are key. Domino or cascade reactions involving an initial condensation followed by an intramolecular cyclization can provide efficient routes to fused 1,5-naphthyridine systems. nih.gov A one-pot, three-component reaction of 3-aminopyridine, arylaldehydes, and 4-hydroxycoumarin, for example, yields complex chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives. nih.gov Subsequent reduction of such scaffolds would provide access to highly decorated decahydro-1,5-naphthyridine analogues. Although these MCRs typically yield aromatic or partially saturated systems, their efficiency in creating substituted cores makes them a vital part of a multi-step strategy toward complex decahydro targets.

Strategies for the Diversification and Functionalization of the Decahydro-1,5-Naphthyridine Core

Functionalization of the decahydro-1,5-naphthyridine scaffold can be achieved either by modifying the saturated core directly or by functionalizing an aromatic precursor prior to hydrogenation.

Direct Functionalization: The two secondary amine nitrogens in the decahydro-1,5-naphthyridine core are the most reactive sites for direct functionalization.

N-Alkylation and N-Acylation: The nitrogen atoms can be readily alkylated using alkyl halides or functionalized via reductive amination. nih.govmdpi.com Acylation with acyl chlorides or anhydrides provides the corresponding amides. Due to the potential for di-substitution, selective mono-functionalization often requires the use of a protecting group, such as the Boc group (tert-butyloxycarbonyl), on one of the nitrogen atoms.

Functionalization of Precursors: A more versatile strategy involves introducing substituents onto the aromatic 1,5-naphthyridine ring, followed by reduction. This allows for the placement of functional groups on the carbon skeleton.

Organometallic Functionalization: Directed ortho-metalation is a powerful tool for regioselective functionalization. The use of strong, hindered bases like TMP-based lithium or magnesium reagents (e.g., TMPMgCl·LiCl) allows for deprotonation at specific positions (e.g., C4) of the 1,5-naphthyridine ring. The resulting organometallic intermediate can then be trapped with a wide range of electrophiles (iodine, aldehydes, acyl chlorides) to install various functional groups. uni-muenchen.de

Cross-Coupling Reactions: Halogenated 1,5-naphthyridines are valuable substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of aryl, vinyl, or alkyl groups. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): Chloro- or fluoro-substituted 1,5-naphthyridines can react with nucleophiles like amines or thiols to generate functionalized derivatives. nih.gov

These pre-functionalized aromatic systems can then be subjected to the reduction and hydrogenation methods described in Section 3.1 to yield decahydro-1,5-naphthyridines with diverse substituents on the carbon framework.

| Methodology | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Tetrahydro-1,5-naphthyridine | Alkyl Halide, Base | N-Alkyl derivative | nih.govmdpi.com |

| N-Boc Protection | Decahydro-1,5-naphthyridine | Boc₂O | Mono- or Di-Boc protected derivative | pharmaffiliates.com |

| Directed Metalation | 1,5-Naphthyridine | TMPMgCl·LiCl, then Electrophile (E+) | 4-Substituted-1,5-naphthyridine | uni-muenchen.de |

| Suzuki Coupling | Halo-1,5-naphthyridine | Boronic Acid, Pd Catalyst | Aryl- or Vinyl-1,5-naphthyridine | researchgate.net |

| Nucleophilic Substitution | 4-Chloro-1,5-naphthyridine | Amines, Thiols | 4-Amino- or 4-Thio-1,5-naphthyridine | nih.gov |

Chemical Reactivity and Transformation Pathways of Decahydro 1,5 Naphthyridines

Nucleophilic and Electrophilic Reactivity at Nitrogen Centers

The lone pair of electrons on each nitrogen atom in the decahydro-1,5-naphthyridine (B2828593) scaffold makes them effective nucleophiles. This reactivity is analogous to that observed in related saturated N-heterocycles, such as decahydroquinoxaline (B1602541) and piperidine (B6355638) derivatives. The N1 and N5 positions readily react with a variety of electrophilic reagents.

Key reactions involving the nitrogen centers include:

N-Alkylation: Reaction with alkyl halides allows for the introduction of simple or functionalized alkyl chains. The reaction typically proceeds under standard conditions, often in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid.

N-Acylation: Acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) react with the nitrogen atoms to form the corresponding amides. This transformation can be used to install a variety of functional groups and is often used to protect one or both nitrogen atoms.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds, linking the saturated scaffold to aromatic systems.

Reaction with Epoxides: The nitrogen atoms can act as nucleophiles to open epoxide rings, resulting in the formation of β-amino alcohol derivatives. This reaction is a useful method for chain extension and functionalization.

Michael Addition: As nucleophiles, the secondary amines can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds via the conjugate addition pathway.

The nucleophilicity of the nitrogen atoms can be influenced by the electronic nature of substituents already present on the scaffold. Electron-withdrawing groups on the carbon framework can decrease the nucleophilicity of the nitrogens, potentially slowing down these reactions. In the (4aS,8aS) isomer, the two nitrogen atoms are chemically equivalent, but the introduction of a substituent at one nitrogen can sterically and electronically influence the reactivity of the second.

| Reaction Type | Electrophile | Product Type | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl decahydro-1,5-naphthyridine | Polar aprotic solvent (e.g., DMF, CH₃CN), Base (e.g., K₂CO₃, Et₃N) |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl decahydro-1,5-naphthyridine | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et₃N, Pyridine) |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl decahydro-1,5-naphthyridine | Aprotic solvent (e.g., DCM), Base (e.g., Et₃N) |

| Epoxide Opening | Epoxides | β-Amino alcohol | Protic or aprotic solvent (e.g., EtOH, CH₂Cl₂) |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino carbonyl compound | Various solvents, often neat or with a catalyst |

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions on the Saturated System

While reactions at the nitrogen centers are most common, forming bonds directly to the carbon skeleton of the saturated system is also a key strategy for diversification. These transformations often require initial activation of a C-H bond.

α-Lithiation and Functionalization: Directed metalation using strong bases like organolithium reagents (e.g., n-BuLi, s-BuLi), often in the presence of a coordinating agent like TMEDA, can deprotonate the carbon atoms adjacent (alpha) to the nitrogen atoms. The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to form new C-C bonds.

Functionalization via N-Substituents: A common strategy involves first functionalizing the nitrogen atom with a group that can be used to form subsequent C-C or C-heteroatom bonds. For example, N-alkylation with an allyl or propargyl halide introduces unsaturation that can be further elaborated through reactions like hydroboration-oxidation, cross-coupling, or cycloadditions.

Cross-Coupling Reactions: While more common on the aromatic 1,5-naphthyridine (B1222797) ring, it is conceivable to introduce a leaving group (e.g., a halogen) onto the carbon framework, which could then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds.

Regioselective and Stereoselective Functionalization of the Decahydro-1,5-Naphthyridine Scaffold

The rigid, chair-chair conformation of the (4aS,8aS)-decahydro-1,5-naphthyridine isomer plays a critical role in directing the outcome of its reactions.

Regioselectivity: In a mono-substituted derivative, the two nitrogen atoms become chemically distinct, as do the carbon atoms. Subsequent reactions can be directed to a specific position based on steric hindrance and the electronic influence of the existing substituent. For instance, the introduction of a bulky group at N1 would likely direct a second substitution to the more accessible N5 position. Similarly, deprotonation at a C-H bond is governed by the acidity and steric accessibility of the protons, which are precisely defined by the scaffold's conformation.

Stereoselectivity: The trans-fused ring system provides a defined three-dimensional structure. Reagents will typically approach from the least sterically hindered face of the molecule. For example, in the alkylation of an α-lithiated species, the incoming electrophile will preferentially add from the equatorial position to avoid steric clashes with the rest of the bicyclic framework, leading to a high degree of diastereoselectivity. The synthesis of the specific (4aS,8aS) isomer itself is a result of stereoselective reduction of the aromatic 1,5-naphthyridine precursor. rsc.org

Oxidative and Reductive Transformations beyond the Initial Synthesis

The decahydro-1,5-naphthyridine scaffold can undergo various redox reactions, most notably oxidative aromatization.

Oxidative Dehydrogenation (Aromatization): One of the most significant transformations of the decahydro-1,5-naphthyridine system is its oxidation back to the fully aromatic 1,5-naphthyridine. nih.gov This process involves the formal loss of five equivalents of H₂ and can be achieved using a variety of chemical oxidants or catalytic methods. nih.gov Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), selenium, or heating at high temperatures can effect this transformation. nih.gov This reaction highlights the thermodynamic stability of the aromatic system.

N-Oxidation: The tertiary amine nitrogens in N,N'-disubstituted decahydronaphthyridines can be oxidized to the corresponding N-oxides using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. These N-oxides are useful intermediates for further transformations.

Reductive Transformations: The fully saturated decahydro-1,5-naphthyridine core is generally stable to further reduction under typical catalytic hydrogenation or chemical hydride conditions. Reductive transformations in derivatives usually target functional groups on substituents. For example, N-benzyl groups attached to the scaffold can be removed via reductive cleavage (hydrogenolysis) using H₂ and a palladium catalyst, which serves as a common deprotection strategy.

| Transformation Type | Reagent(s) | Product | Significance |

|---|---|---|---|

| Dehydrogenation/Aromatization | DDQ, Se, High Temperature | 1,5-Naphthyridine | Re-forms the stable aromatic core. nih.gov |

| N-Oxidation | m-CPBA, H₂O₂ | N-Oxide derivative | Activates the scaffold for further reactions. |

| Reductive N-Debenzylation | H₂, Pd/C | Parent secondary amine | Common deprotection strategy. |

Ring Expansion, Contraction, and Skeletal Rearrangements of Decahydro-1,5-Naphthyridine Derivatives

The literature does not extensively report on ring expansion, contraction, or major skeletal rearrangements specifically for the decahydro-1,5-naphthyridine system. Such transformations on saturated bicyclic amines are generally challenging and not widely explored for this particular scaffold. While general methods for the ring contraction and expansion of simpler saturated cyclic amines are being developed, their application to complex, fused systems like decahydronaphthyridines is not yet established. The inherent stability of the 6,6-fused ring system likely disfavors rearrangements under normal conditions. Accessing larger or smaller ring systems is typically achieved through targeted de novo synthesis rather than by rearrangement of the pre-formed decahydro-1,5-naphthyridine core.

Spectroscopic and Structural Elucidation of 4as,8as Decahydro 1,5 Naphthyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of (4aS,8aS)-decahydro-1,5-naphthyridine in solution. Both ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus, while more advanced techniques are crucial for stereochemical assignment and conformational analysis.

Proton magnetic resonance spectroscopy can be used to distinguish between cis and trans isomers of decahydro-1,5-naphthyridine (B2828593). rsc.org The relative stereochemistry of related perhydro-1,5-naphthyridine derivatives has been determined through a combination of NMR spectroscopy and molecular mechanics calculations. rsc.org One-dimensional ¹H NMR spectra reveal the chemical shifts and coupling constants (J-values) of the protons. The multiplicity of the signals and the magnitude of the coupling constants offer insights into the connectivity and dihedral angles between adjacent protons, which in turn helps to define the chair-like conformation of the two fused piperidine (B6355638) rings.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively. These correlations are vital for assigning the signals to specific atoms within the decahydro-1,5-naphthyridine framework.

For a definitive stereochemical and conformational assignment, Nuclear Overhauser Effect (NOE) spectroscopy is particularly powerful. doi.org NOE experiments measure the through-space interactions between protons that are in close proximity. In the context of this compound, NOE correlations between axial and equatorial protons on the fused ring system can confirm the cis-fusion of the two rings and the preferred chair-chair conformation. For instance, an NOE between an axial proton at one bridgehead carbon and an axial proton on an adjacent carbon would provide strong evidence for their spatial proximity, consistent with a specific stereoisomer.

The ability of NMR to provide information on conformational dynamics, in addition to conformational preference, is also valuable. copernicus.org NMR signal line shapes can offer atomic-level insights into structural dynamics. copernicus.org While sharp resonance signals might indicate a predominant, well-organized conformation, they can also represent an ensemble of flexible molecules undergoing rapid equilibrium exchange between different rotational isomers. copernicus.org

Table 1: Representative ¹H NMR Data for a Decahydronaphthyridine Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| H-2a | 3.10 | ddd | 12.5, 4.0, 2.0 |

| H-2e | 2.85 | dt | 12.5, 3.5 |

| H-3a | 1.80 | m | |

| H-3e | 1.95 | m | |

| H-4a | 1.50 | m | |

| H-4e | 1.65 | m | |

| H-4a' | 2.50 | ddd | 11.5, 11.5, 3.0 |

Note: This table is a generalized representation and actual values may vary based on the specific derivative and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which can provide valuable structural information.

In a typical electron ionization (EI) mass spectrum of a decahydronaphthyridine derivative, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. For this compound (C₈H₁₆N₂), the exact mass is 140.1313 g/mol . nih.gov The fragmentation of the molecular ion provides a characteristic pattern of fragment ions that can be used to deduce the structure of the molecule.

The fragmentation of cyclic amines like decahydro-1,5-naphthyridine often involves the cleavage of C-C and C-N bonds adjacent to the nitrogen atoms. Common fragmentation pathways include the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄) or propylene (B89431) (C₃H₆) from the saturated rings. The presence of two nitrogen atoms in the 1,5-naphthyridine (B1222797) skeleton influences the fragmentation, often leading to the formation of nitrogen-containing fragments.

Electrospray ionization (ESI) is a softer ionization technique that is particularly useful for studying non-volatile or thermally labile derivatives of decahydro-1,5-naphthyridine. In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ is typically observed as the base peak. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain more detailed structural information. The fragmentation pathways of protonated diacylhydrazines, for example, often involve the cleavage of amide bonds and the loss of substituents. plos.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

|---|---|

| 140 | [C₈H₁₆N₂]⁺ (Molecular Ion) |

| 111 | [M - C₂H₅]⁺ |

| 97 | [M - C₃H₇]⁺ |

| 83 | [M - C₄H₉]⁺ |

Note: This table represents a prediction of plausible fragmentation patterns. Actual fragmentation can be complex and influenced by the specific ionization method and energy.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. For chiral molecules like this compound, this technique can establish the absolute configuration of the stereocenters.

The process involves growing a single crystal of the compound or a suitable derivative. This crystal is then irradiated with X-rays, and the diffraction pattern produced is analyzed to determine the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build a detailed molecular model.

For this compound, an X-ray crystal structure would definitively confirm:

The cis-fusion of the two piperidine rings.

The chair conformation of each ring.

The precise bond lengths, bond angles, and torsion angles within the molecule.

The absolute configuration at the chiral centers C4a and C8a as (4aS, 8aS).

The X-ray crystal structure of a derivative of 1,5-naphthyridine in a complex with a human protein has been described, confirming the binding mode that was proposed from docking studies. nih.gov The relative stereochemistries of certain perhydro-1,5-naphthyridine derivatives have also been determined in part by X-ray crystallography. rsc.org

Table 3: Illustrative Crystallographic Data for a Bicyclic Amine

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This table provides example data and does not represent the actual crystallographic data for this compound.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, the most characteristic absorptions would be associated with the N-H and C-H bonds.

N-H stretching: Secondary amines typically show one or two bands in the region of 3350-3310 cm⁻¹. The presence of these bands would confirm the secondary amine functional groups.

C-H stretching: The stretching vibrations of the C-H bonds in the saturated ring system would appear in the region of 2950-2850 cm⁻¹.

C-N stretching: The C-N stretching vibrations are typically found in the fingerprint region of the spectrum, between 1250 and 1020 cm⁻¹.

N-H bending: The N-H bending vibrations can be observed around 1650-1580 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C-C bond vibrations of the decahydronaphthyridine skeleton might be more prominent in the Raman spectrum.

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3310 |

| C-H Stretch (sp³) | 2950 - 2850 |

| N-H Bend | 1650 - 1580 |

Note: These are general ranges, and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Computational and Theoretical Investigations of 4as,8as Decahydro 1,5 Naphthyridine Systems

Advanced Conformational Analysis Using Molecular Mechanics and Molecular Dynamics Simulations

Detailed conformational analysis of (4aS,8aS)-decahydro-1,5-naphthyridine using molecular mechanics and molecular dynamics simulations does not appear to have been published. This type of analysis is crucial for understanding the three-dimensional shapes the molecule can adopt, the energy barriers between different conformations, and its flexibility. While molecular mechanics has been used to determine the stereochemistry of more complex, bridged perhydro-1,4-ethano-1,5-naphthyridine derivatives, a dedicated study on the conformational landscape of the simpler cis-fused this compound is lacking.

In Silico Modeling of Non-Covalent Interactions

There is no available research on the in silico modeling of non-covalent interactions involving this compound. These studies are essential for understanding how the molecule might interact with other molecules, such as biological macromolecules. In silico studies have been conducted on other isomers, like 1,8-naphthyridine (B1210474) derivatives, to predict their binding to biological targets, but this information cannot be directly extrapolated to the (4aS,8aS)-1,5-isomer.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Investigations using Density Functional Theory (DFT) to study the reaction mechanisms and transition states related to the synthesis or reactivity of this compound have not been found. DFT studies are powerful tools for mapping out the energetic pathways of chemical reactions. While the synthesis of various substituted and unsaturated 1,5-naphthyridines has been explored, computational examinations of the specific pathways leading to or involving the (4aS,8aS)-decahydro stereoisomer are absent from the current body of scientific literature.

Applications in Advanced Chemical Research and Materials Science

Role as Chiral Diamine Ligands in Asymmetric Catalysis

The C2-symmetric structure of (4aS,8aS)-decahydro-1,5-naphthyridine makes it an excellent candidate for a chiral diamine ligand in asymmetric catalysis. The development of chiral ligands is crucial for enantioselective synthesis, a field dedicated to creating specific stereoisomers of chiral compounds. nih.gov The optically pure form of 1,5-diaza-cis-decalin has been successfully utilized as a rigid chelating diamine ligand in asymmetric synthesis. nih.gov

A key method for accessing these chiral ligands is through the asymmetric hydrogenation (AH) of 2,6-disubstituted 1,5-naphthyridines, catalyzed by chiral cationic ruthenium diamine complexes. This process efficiently produces the desired 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) precursors with high enantiomeric excess (up to 99% ee) and complete conversion. nih.gov These hydrogenated products can then be further reduced to the decahydro- scaffold. The resulting chiral diamine serves as a stereodirecting component in metal-catalyzed reactions, enabling the synthesis of enantiomerically enriched products.

Table 1: Asymmetric Hydrogenation of 1,5-Naphthyridine (B1222797) Derivatives

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|

Utility as Privileged Scaffolds and Building Blocks in Organic Synthesis

Naphthyridine derivatives are considered "privileged scaffolds" in medicinal chemistry and organic synthesis due to their frequent appearance in biologically active compounds and their synthetic versatility. nih.govresearchgate.net The decahydro-1,5-naphthyridine (B2828593) core retains this privileged status, offering a three-dimensional, conformationally restricted framework that is highly desirable for drug design and the synthesis of complex natural products.

As a building block, this compound provides a synthetically accessible starting point for constructing more elaborate molecules. Its two secondary amine groups can be selectively functionalized, allowing for the divergent synthesis of a wide array of derivatives. mdpi.com Various synthetic strategies have been developed to construct the fused 1,5-naphthyridine ring system, including classical methods like the Skraup and Friedländer reactions, as well as modern cycloaddition and domino reactions. mdpi.comnih.govmdpi.com This synthetic accessibility underscores its importance as a fundamental building block for creating novel chemical entities. For instance, derivatives have been designed as conformationally constrained analogues of potent NK1-receptor antagonists. rsc.org

Exploration in the Design of Functional Materials, including Luminescence

The applications of the 1,5-naphthyridine scaffold extend beyond catalysis and medicinal chemistry into the realm of materials science. The aromatic 1,5-naphthyridine core, from which the decahydro- version is derived, has been incorporated into organic light-emitting diodes (OLEDs), sensors, and semiconductors. mdpi.com The electron-deficient nature of the diazine rings influences the electronic properties of these materials.

Researchers have prepared metal complexes using 1,5-naphthyridine-based ligands to study their electrochemical and photophysical properties. For example, Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) complexes with ligands like 2-(pyridin-2-yl)benzo[b] nih.govnih.govnaphthyridine have been synthesized to investigate their potential in electronic and photonic applications. mdpi.com While the fully saturated this compound does not possess the aromaticity required for luminescence itself, it serves as a crucial chiral scaffold upon which functional groups or aromatic extensions can be built, thereby influencing the properties of the final material in a stereochemically defined manner.

Emerging Areas in Agrochemical Research for Scaffold Exploration

The search for new and effective agrochemicals, such as pesticides and herbicides, is a continuous effort in chemical research. Heterocyclic compounds play a significant role in this field. The related 1,8-naphthyridine (B1210474) nucleus is known to be a core component in various pesticides. nih.govresearchgate.net This precedent suggests that the 1,5-naphthyridine scaffold, including its decahydro derivative, is a promising area for exploration in agrochemical research.

The rigid, well-defined three-dimensional structure of this compound can be used to design molecules that fit precisely into the active sites of target enzymes or receptors in pests or weeds. By modifying the scaffold with various functional groups, chemists can systematically explore the structure-activity relationships to develop new agrochemical agents with improved efficacy and selectivity.

Design and Generation of Chemical Libraries for Academic Screening Purposes

Chemical libraries are essential tools for drug discovery and chemical biology, allowing for the high-throughput screening of thousands of compounds to identify new bioactive molecules. The 1,5-naphthyridine core is an attractive scaffold for inclusion in such libraries due to its established biological relevance and synthetic tractability. mdpi.comnih.gov

The chiral and rigid nature of this compound makes it a particularly valuable starting point for creating libraries with high structural diversity and three-dimensional complexity. Synthesizing a collection of derivatives based on this core allows researchers to probe biological space more effectively than with flat, aromatic compounds alone. These libraries can be screened against a wide range of biological targets to uncover novel hits for therapeutic development or to serve as chemical probes for studying biological processes.

Table 2: Summary of Applications

| Application Area | Role of this compound | Key Features |

|---|---|---|

| Asymmetric Catalysis | Chiral Diamine Ligand | C2-symmetry, rigid chelating structure |

| Organic Synthesis | Privileged Scaffold, Building Block | Conformational rigidity, versatile functionalization |

| Functional Materials | Chiral Scaffold for Functional Molecules | Stereochemical control, robust framework |

| Agrochemical Research | Core for Scaffold Exploration | Defined 3D structure for targeted design |

| Chemical Libraries | Core for Library Generation | Structural diversity, 3D complexity |

Future Perspectives and Research Directions for 4as,8as Decahydro 1,5 Naphthyridine

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of (4aS,8aS)-decahydro-1,5-naphthyridine will increasingly prioritize environmentally benign and efficient methods over classical multi-step approaches. Research is expected to focus on minimizing waste, reducing energy consumption, and utilizing renewable resources, moving away from harsh reagents and complex purification procedures.

Key research thrusts will likely include:

Asymmetric Catalytic Hydrogenation: A primary focus will be the development of direct asymmetric hydrogenation of the 1,5-naphthyridine (B1222797) aromatic core. Building on existing methods for the partial reduction of naphthyridines, new catalytic systems, particularly those using chiral ruthenium or rhodium complexes, could enable the direct, enantioselective synthesis of the (4aS,8aS) isomer in a single, atom-economical step. nih.govacs.orgresearchgate.net This approach stands as a green alternative to traditional methods that require chiral auxiliaries or resolutions.

Biocatalytic Routes: The application of enzymatic cascades represents a frontier in sustainable synthesis. rsc.org Future methodologies may involve engineered enzymes, such as imine reductases and amine oxidases, within one-pot processes to construct the bicyclic scaffold from simple acyclic precursors under mild, aqueous conditions. rsc.org This biomimetic approach offers high selectivity and significantly reduces the environmental footprint.

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of continuous flow reactors and microwave irradiation can dramatically reduce reaction times, improve energy efficiency, and enhance reaction control and safety. mdpi.com Adapting current protocols for heterocyclic synthesis to these technologies will be crucial for the scalable and sustainable production of this compound and its derivatives. chemijournal.com

| Methodology | Key Advantages | Anticipated Challenges | Relevant Research Area |

|---|---|---|---|

| Asymmetric Hydrogenation | High atom economy; Direct access to chiral product; Potentially single-step. nih.gov | Catalyst cost and stability; Achieving complete reduction and high diastereoselectivity. | Homogeneous Catalysis |

| Biocatalysis | Mild aqueous conditions; High enantioselectivity; Use of renewable resources. rsc.org | Enzyme development and optimization; Substrate scope limitations. | Enzyme Engineering |

| Flow Chemistry | Enhanced safety and control; Scalability; Improved energy efficiency. | Initial setup cost; Catalyst immobilization for heterogeneous systems. | Process Chemistry |

| Microwave Synthesis | Drastically reduced reaction times; Often improved yields. mdpi.com | Scalability can be challenging; Potential for localized overheating. | Synthetic Methodology |

Application of Advanced Analytical and Characterization Techniques

A deep understanding of the three-dimensional structure and dynamic behavior of this compound is critical to harnessing its potential. While standard techniques provide basic characterization, future research will necessitate the application of more sophisticated analytical methods to elucidate its subtle conformational and stereochemical properties.

Prospective analytical directions include:

Advanced NMR Spectroscopy: The flexibility of the decahydronaphthyridine rings calls for detailed conformational analysis. Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), will be essential for determining through-space proton proximities. copernicus.org The resulting data, when integrated with computational modeling, can provide a high-resolution picture of the molecule's preferred conformations in solution, which is crucial for designing its applications in catalysis and molecular recognition. mdpi.comnih.gov

Chiral Chromatography: The development of robust methods for separating all possible stereoisomers of decahydro-1,5-naphthyridine (B2828593) is a prerequisite for its application. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases will be instrumental for both analytical-scale purity assessment and preparative-scale isolation of the enantiopure (4aS,8aS) form.

Mass Spectrometry for Isomer Differentiation: Future research could explore the use of advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), to rapidly differentiate between the various stereoisomers based on their gas-phase shape and size.

Expansion into Novel Materials Science Applications

The rigid, C2-symmetric-like structure and the presence of two nucleophilic nitrogen atoms make this compound an ideal building block for novel functional materials. Future research is poised to move beyond traditional applications and explore its incorporation into advanced materials with tailored properties.

Key areas for expansion are:

Chiral Ligands in Asymmetric Catalysis: The compound's structure is highly suited for use as a chelating diamine ligand for transition metals. nih.gov Future work will involve synthesizing metal complexes (e.g., with Ruthenium, Rhodium, Palladium) and evaluating their efficacy in asymmetric reactions such as hydrogenation, C-C bond formation, and amination. nih.govresearchgate.net Its defined stereochemistry could impart high levels of enantioselectivity in catalytic transformations.

Metal-Organic Frameworks (MOFs): Chiral diamines are valuable components for constructing homochiral MOFs. frontiersin.orgrsc.org this compound can be used as a chiral linker or strut to build porous, crystalline frameworks. nih.gov These chiral MOFs are promising candidates for applications in enantioselective separations (chiral chromatography), sensing, and heterogeneous asymmetric catalysis. nih.govmdpi.com

Advanced Polymers: Incorporation of the rigid this compound unit into polymer backbones could lead to materials with unique properties. It can serve as a monomer in step-growth polymerizations to create novel polyamides or polyurethanes, or potentially in ring-opening polymerizations. mdpi.comrsc.org The rigidity and chirality of the monomer unit are expected to enhance the thermal stability, mechanical strength, and introduce optical activity into the resulting polymers. mdpi.com

| Application Area | Role of this compound | Potential Impact |

|---|---|---|

| Asymmetric Catalysis | Chiral chelating diamine ligand. nih.gov | Creation of highly enantioselective catalysts for producing chiral pharmaceuticals and fine chemicals. |

| Chiral Separations | Building block for chiral MOFs or stationary phases. frontiersin.orgrsc.org | Development of advanced materials for the efficient separation of enantiomers. |

| Polymer Science | Rigid, chiral monomer. mdpi.comrsc.org | Synthesis of high-performance polymers with enhanced thermal stability and specific optical properties. |

| Molecular Recognition | Chiral host in supramolecular assemblies or sensors. mdpi.com | Design of sensors capable of enantioselective detection of biologically important molecules. |

Exploration of Uncharted Reactivity and Transformation Pathways

While the synthesis of the this compound scaffold is a key objective, exploring its subsequent chemical transformations is a vital future direction for creating diverse molecular architectures. Research will focus on developing selective reactions that modify the core structure to generate novel derivatives with unique functionalities.

Promising areas of investigation include:

Selective C-H Functionalization: A major frontier in organic synthesis is the direct and selective functionalization of C(sp³)–H bonds. researchgate.net Future research will aim to develop catalytic methods to modify the carbon skeleton of the decahydronaphthyridine ring system at specific positions (β or γ to the nitrogen) without relying on pre-installed directing groups. thieme-connect.com This would provide direct access to a wide array of novel analogues that are currently inaccessible.

Controlled Ring-Opening Reactions: The inherent strain of the bicyclic system could be exploited to drive selective ring-opening reactions. nih.gov Under specific catalytic conditions, one of the N-C bonds could be cleaved to yield functionalized medium-sized rings (e.g., eight- or nine-membered diamines), which are valuable structures in medicinal chemistry but are notoriously difficult to synthesize by other means. wikipedia.org

Catalytic Dehydrogenation: Moving beyond simple oxidation to the aromatic 1,5-naphthyridine, future work could focus on developing catalysts for controlled, partial dehydrogenation. nih.gov Such a process would allow for the selective synthesis of specific tetrahydro- or dihydro-1,5-naphthyridine isomers, providing access to a range of compounds with varying degrees of saturation and conformational rigidity.

Interdisciplinary Research Integrating Advanced Computational Chemistry

The synergy between experimental synthesis and computational chemistry will be indispensable for accelerating research on this compound. In silico methods can provide deep mechanistic insights, predict properties, and guide experimental design, thereby saving significant time and resources.

Future interdisciplinary research will leverage:

Conformational and Dynamic Modeling: Molecular dynamics (MD) simulations will be employed to map the complete conformational landscape of the molecule in various solvents and when interacting with other species (e.g., metal ions). scirp.orgnih.gov This will provide a dynamic, atomic-level understanding of its behavior that is unattainable through static experimental methods alone. nsf.gov

Reactivity Prediction: Quantum mechanical methods like Density Functional Theory (DFT) will be used to predict the most likely sites of reactivity on the molecule, calculate the energy barriers for potential transformations, and interpret spectroscopic data. nih.govchemrxiv.org This predictive power will be crucial in designing experiments for its selective functionalization. nih.govrsc.org

Rational Design of Materials and Catalysts: When designing MOFs or polymers, computational modeling can predict the final structure and properties (e.g., porosity, mechanical strength) of the material before synthesis. In catalysis, docking studies and mechanistic calculations can help rationalize the observed stereoselectivity when the molecule is used as a ligand and guide the design of next-generation catalysts with improved performance.

Q & A

Q. What are the standard synthetic protocols for (4aS,8aS)-decahydro-1,5-naphthyridine, and what factors influence their yields?

The compound is typically synthesized via cyclization or reduction of precursor lactams. For example, cis-Decahydro-1,5-naphthyridine-2,6-dione (21) was synthesized in 95% yield using pH-controlled conditions and specific reagents (e.g., hydrochloric acid under reflux) . Key factors affecting yields include pH, solvent choice (e.g., tetrahydrofuran), and reaction time. Impurities often arise from incomplete ring closure or side reactions during decarboxylation, necessitating purification via recrystallization or chromatography.

Q. Which spectroscopic methods are most reliable for confirming the stereochemistry of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for stereochemical analysis. Coupling constants in H NMR can distinguish axial vs. equatorial hydrogen orientations in the decahydro structure. X-ray crystallography provides definitive confirmation of stereochemistry, as seen in studies resolving fused naphthyridine derivatives .

Q. How should this compound be stored to ensure stability?

The compound is sensitive to moisture and oxidation. Storage in airtight containers under inert gas (e.g., nitrogen) at temperatures below -20°C is recommended. Degradation products may form under prolonged storage, requiring periodic purity checks via HPLC or TLC .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Factorial design allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a 2 factorial design could test temperature (25–80°C), pH (6–9), and reagent stoichiometry (1:1 to 1:2). Orthogonal design methods, as applied in chemical engineering, reduce experimental runs while maximizing data robustness .

Q. What strategies resolve contradictions in reported reaction mechanisms for decahydro-1,5-naphthyridine derivatives?

Conflicting mechanisms (e.g., competing transition states III, IV, and V in decarboxylation) require multi-method validation. Kinetic isotope effects (KIEs), computational modeling (DFT), and intermediate trapping experiments can discriminate between pathways. For instance, substituent effects (e.g., 6-methoxy groups reducing reaction rates 4-fold) highlight steric/electronic influences on transition states .

Q. How do substituents influence the electronic and steric properties of decahydro-1,5-naphthyridine derivatives?

Electron-withdrawing groups (e.g., acetamido) increase electrophilicity at the naphthyridine core, altering reactivity in cyclization or acylation reactions. Steric hindrance from bulky substituents (e.g., 6-aryl groups) slows nucleophilic attack, as observed in reduced decarboxylation rates. Quantitative Structure-Activity Relationship (QSAR) models can predict these effects .

Q. What role can computational chemistry play in elucidating reaction pathways for this compound?

Density Functional Theory (DFT) simulations map potential energy surfaces to identify favored transition states. For example, AI-driven platforms like COMSOL Multiphysics integrate experimental data with computational models to predict solvent effects or catalyst performance, enabling rapid hypothesis testing .

Methodological Considerations

- Handling Data Variability : Replicate experiments under controlled conditions to distinguish experimental error from mechanistic variability. For example, inconsistent yields in acylation reactions may arise from trace moisture, necessitating strict anhydrous protocols .

- Biological Activity Assessment : Use in vitro assays (e.g., antiproliferative activity tests) with dose-response curves to evaluate bioactivity. Reference compounds (e.g., imidazo[1,2-a]naphthyridines) provide benchmarks for comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.